molecular formula C16H11ClN2O2 B2926778 2-[4-(2-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid CAS No. 1518356-25-6

2-[4-(2-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid

Cat. No.: B2926778
CAS No.: 1518356-25-6
M. Wt: 298.73
InChI Key: ZELQMCNBVYDFNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-Chlorophenyl)-1H-pyrazol-1-yl]benzoic acid ( 1518356-25-6) is a pyrazole-based chemical compound with a molecular formula of C16H11ClN2O2 and a molecular weight of 298.72 g/mol . This reagent serves as a valuable building block and reference standard in medicinal chemistry research, particularly in the development of novel antibacterial agents. Pyrazole derivatives have garnered significant scientific interest for their potent biological activities . Compounds within this structural class have demonstrated promising activity against Gram-positive bacterial strains, including antibiotic-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) . Research indicates that potent analogs function by inhibiting bacterial fatty acid biosynthesis (FAB), a crucial pathway for cell membrane integrity . Furthermore, such compounds have shown efficacy in eradicating bacterial biofilms and rescuing C. elegans from infection in in vivo models, highlighting their potential as lead compounds for antibacterial development . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care in a laboratory setting.

Properties

IUPAC Name

2-[4-(2-chlorophenyl)pyrazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2/c17-14-7-3-1-5-12(14)11-9-18-19(10-11)15-8-4-2-6-13(15)16(20)21/h1-10H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELQMCNBVYDFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN(N=C2)C3=CC=CC=C3C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid typically involves the reaction of 2-chlorobenzoyl chloride with 4-amino-1H-pyrazole in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide intermediate, which is then cyclized to form the pyrazole ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(2-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-[4-(2-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid with analogous pyrazole-benzoic acid derivatives, focusing on structural variations, physicochemical properties, and functional implications.

Substituent Effects on the Pyrazole Ring
Compound Name Molecular Formula Substituents on Pyrazole Molecular Weight (g/mol) Key Properties/Applications
This compound C₁₆H₁₁ClN₂O₂ 2-chlorophenyl at C4; benzoic acid at N1 298.73 Potential kinase inhibitor scaffold
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid () C₁₇H₁₁Cl₃N₂O₂ 4-chlorophenyl at C5; 2,4-dichlorophenyl at N1; methyl at C4 397.64 Stabilized by intramolecular O–H⋯O hydrogen bonds; π-π stacking enhances crystallinity
4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib, ) C₁₇H₁₄F₃N₃O₂S 4-methylphenyl at C5; trifluoromethyl at C3; benzenesulfonamide at N1 381.37 COX-2 inhibitor; marketed anti-inflammatory drug

Key Observations :

  • Chlorine Substitution : The presence of electron-withdrawing chlorine atoms (e.g., 2-chlorophenyl vs. 2,4-dichlorophenyl in ) increases molecular weight and may enhance intermolecular interactions (e.g., halogen bonding). However, steric bulk from multiple chlorines could reduce solubility.
  • Functional Group Variation : Replacing benzoic acid with benzenesulfonamide (as in celecoxib) shifts pharmacological activity toward COX-2 inhibition, highlighting the role of the acidic moiety in target specificity .
Physicochemical and Crystallographic Properties
  • Hydrogen Bonding : The title compound lacks explicit crystallographic data, but analogous pyrazole-carboxylic acids (e.g., ) exhibit intramolecular O–H⋯O hydrogen bonds, which stabilize the planar structure and influence solubility .
  • π-π Interactions : Compounds like 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid () show centroid-centroid distances of ~3.8 Å between aromatic rings, suggesting similar stacking interactions could occur in the title compound .
  • Acidity : The carboxylic acid group (pKa ~2.5–3.0) confers higher acidity compared to sulfonamide derivatives (pKa ~10–11), affecting bioavailability and protein binding.

Biological Activity

2-[4-(2-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid, a pyrazole derivative, is gaining attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a chlorophenyl group and a benzoic acid moiety, making it an interesting candidate for various therapeutic applications.

  • Molecular Formula : C16H11ClN2O2
  • CAS Number : 80008506
  • Structure : The compound features a pyrazole ring linked to a benzoic acid, which may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds containing the pyrazole structure exhibit a range of biological activities, including:

  • Anticancer Activity : Pyrazole derivatives have shown efficacy against various cancer cell lines, including HeLa and HepG2 cells. For instance, modifications in the pyrazole structure can enhance antiproliferative effects while minimizing toxicity to normal cells .
  • Anti-inflammatory Effects : Some studies indicate that pyrazole derivatives can exhibit anti-inflammatory properties, potentially through inhibition of inflammatory mediators .
  • Antimicrobial Properties : Research has documented antimicrobial activity against several bacterial strains, highlighting the potential of pyrazole derivatives in treating infections .

Anticancer Studies

A significant study demonstrated that this compound exhibited notable antiproliferative effects on cancer cell lines. The compound was tested against:

  • HeLa Cells : Growth inhibition of approximately 60% was observed.
  • HepG2 Cells : Similar growth inhibition rates were noted.

The selectivity index suggests minimal toxicity towards normal fibroblasts, indicating a favorable therapeutic window .

Anti-inflammatory Mechanisms

The anti-inflammatory potential of this compound may be attributed to its ability to inhibit key pro-inflammatory cytokines. In vitro studies showed a reduction in TNF-alpha and IL-6 levels when treated with this compound, suggesting its utility in inflammatory conditions .

Antimicrobial Activity

In antimicrobial assays, this compound demonstrated effectiveness against:

  • Acinetobacter baumannii : A significant reduction in bacterial viability was recorded.
  • Staphylococcus aureus : Moderate activity was observed, indicating potential as an antibacterial agent.

These findings align with broader research on pyrazole derivatives that have shown promising antimicrobial properties .

Case Studies and Experimental Data

StudyCell Line/OrganismActivityReference
In vitro studyHeLa60% growth inhibition
In vitro studyHepG2Significant antiproliferative effect
Antimicrobial assayAcinetobacter baumanniiEffective reduction in viability
Anti-inflammatory assayTNF-alpha and IL-6 levelsReduced cytokine production

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.